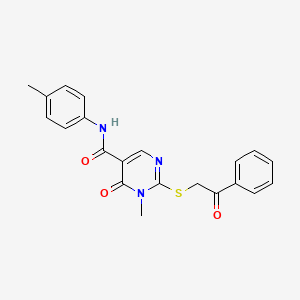

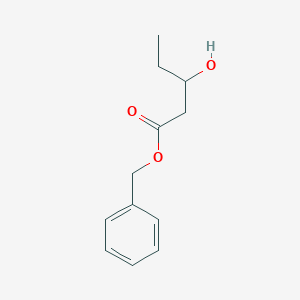

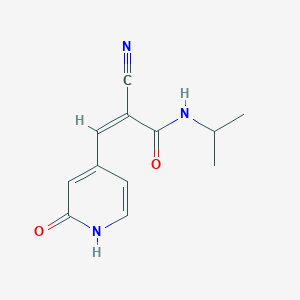

![molecular formula C12H19N3O B2879036 3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane CAS No. 2167981-87-3](/img/structure/B2879036.png)

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains an oxaspiro ring, which is a type of spiro compound where one of the rings contains an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the oxaspiro ring would be key features of its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. Pyrazole compounds are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Drug Discovery

The core structure of EN300-309310, which includes the 1,2,3-triazole moiety, is a significant scaffold in medicinal chemistry. This compound has been utilized in the synthesis of various pharmacologically active molecules. For instance, 1,2,3-triazoles are known for their stability and have been incorporated into drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .

Organic Synthesis

EN300-309310 serves as a versatile intermediate in organic synthesis. The triazole ring can act as a stable platform for further functionalization, leading to a wide array of organic compounds. This has implications in the development of new synthetic methodologies, including click chemistry approaches .

Polymer Chemistry

In polymer chemistry, EN300-309310 can be used to create polymers with specific properties. The triazole unit can impart thermal stability and chemical resistance to the polymers, making them suitable for industrial applications where such traits are desirable .

Supramolecular Chemistry

The triazole ring’s ability to engage in hydrogen bonding makes EN300-309310 a candidate for designing supramolecular structures. These structures can have applications in creating molecular sensors, switches, and other devices that operate on a molecular level .

Bioconjugation

EN300-309310 can be employed in bioconjugation strategies where it can be used to link biomolecules to other chemical entities. This is particularly useful in the field of chemical biology for the development of targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging

The compound’s structure allows for the incorporation into fluorescent probes. These probes can be used in imaging techniques to visualize biological processes, aiding in research and potentially in medical diagnostics .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1-ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-15-8-10(7-14-15)11-12(9-13-11)3-5-16-6-4-12/h7-8,11,13H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOHBLWDANYDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2C3(CCOCC3)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

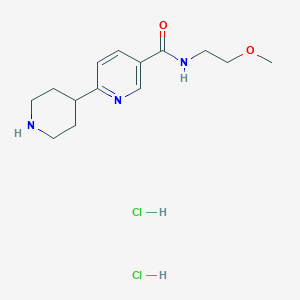

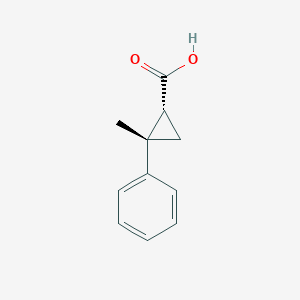

![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)

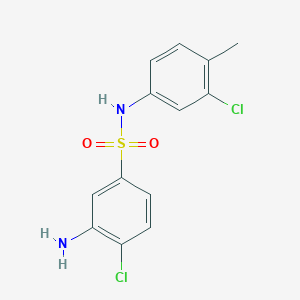

![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2878966.png)